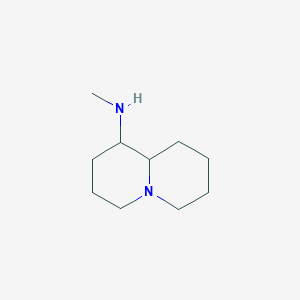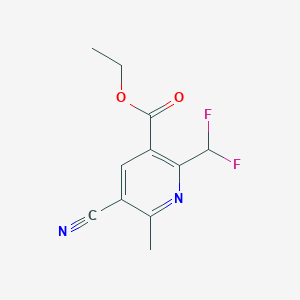
Ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate is a chemical compound with the molecular formula C10H8F2N2O2 It is a derivative of nicotinic acid, characterized by the presence of a cyano group, a difluoromethyl group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate typically involves multi-step organic reactions. One common method starts with the halogenation of 6-methylnicotinic acid, followed by the introduction of the cyano group through nucleophilic substitution. The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions. Finally, esterification with ethanol yields the desired ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to bioactivity against certain biological targets, making it a candidate for developing new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and difluoromethyl groups can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl nicotinate: Lacks the cyano and difluoromethyl groups, making it less reactive.
Methyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
5-Cyano-2-(difluoromethyl)-6-methylnicotinic acid: The carboxylic acid form, which may have different solubility and reactivity.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both cyano and difluoromethyl groups can enhance its reactivity and binding interactions, making it a versatile compound in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Eigenschaften
Molekularformel |
C11H10F2N2O2 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
ethyl 5-cyano-2-(difluoromethyl)-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H10F2N2O2/c1-3-17-11(16)8-4-7(5-14)6(2)15-9(8)10(12)13/h4,10H,3H2,1-2H3 |
InChI-Schlüssel |
RUXIINOMEQDUME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl8-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13014726.png)
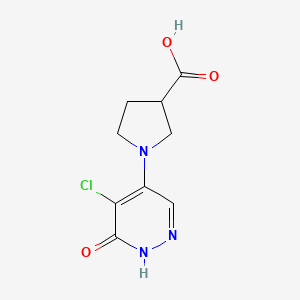
![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)
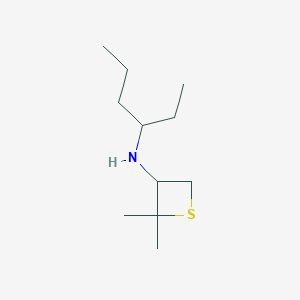
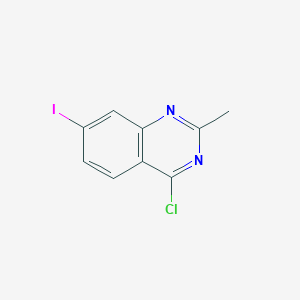
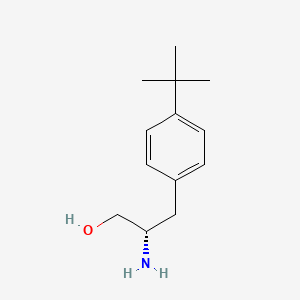
![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
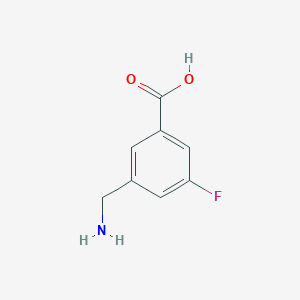
![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)


